molecular formula C10H20O2 B1582175 3-Octyl acetate CAS No. 4864-61-3

3-Octyl acetate

Cat. No.: B1582175
CAS No.: 4864-61-3
M. Wt: 172.26 g/mol
InChI Key: STZUZYMKSMSTOU-UHFFFAOYSA-N
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Description

3-Octyl acetate: octyl ethanoate , is an organic compound with the chemical formula C10H20O2 . It is classified as an ester, formed from the reaction between 1-octanol (octyl alcohol) and acetic acid . This compound is commonly found in various citrus products such as oranges and grapefruits . It is known for its pleasant, fruity odor, which makes it a popular ingredient in the flavor and fragrance industries .

Mechanism of Action

Target of Action

3-Octyl acetate, also known as 3-Octanol, acetate, is an organic compound with the formula

CH3(CH2)7O2CCH3CH_3(CH_2)_7O_2CCH_3CH3​(CH2​)7​O2​CCH3​

. It is classified as an ester that is formed from 1-octanol (octyl alcohol) and acetic acid . The primary targets of this compound are not well-defined due to the lack of specific studies on this compound.

Biochemical Pathways

As an ester, this compound can be synthesized by the fischer esterification of 1-octanol and acetic acid . This suggests that it may participate in biochemical pathways involving esterification reactions.

Result of Action

Due to its fruity odor , this compound is used as the basis for artificial flavors and in perfumery . It is also a solvent for nitrocellulose, waxes, oils, and some resins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and other solvents can affect its distribution and availability in different environments.

Biochemical Analysis

Biochemical Properties

3-Octyl acetate plays a significant role in biochemical reactions, particularly in esterification and hydrolysis processes. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. In the presence of esterases, this compound is hydrolyzed to produce 1-octanol and acetic acid. This interaction is crucial for the metabolism and breakdown of esters within biological systems .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain signaling molecules, leading to changes in gene expression patterns. Additionally, it can affect cellular metabolism by altering the levels of metabolites and influencing metabolic fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 1-octanol and acetic acid. This process can result in enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as skin and eye irritation. In some cases, high doses of this compound have been associated with respiratory issues and other toxic effects. It is important to determine the threshold levels for safe exposure to this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including esterification and hydrolysis. It interacts with enzymes such as esterases and acetyl-CoA synthetase, which play key roles in its metabolism. The hydrolysis of this compound by esterases produces 1-octanol and acetic acid, which can then enter other metabolic pathways. Additionally, this compound can influence metabolic fluxes and alter the levels of metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins that facilitate its transport to various cellular compartments. This distribution is crucial for its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octyl acetate can be synthesized through the Fischer esterification process, which involves the reaction of 1-octanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid . The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product . The overall reaction can be represented as:

CH3(CH2)7OH+CH3COOHCH3(CH2)7O2CCH3+H2O\text{CH}_3(\text{CH}_2)_7\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3(\text{CH}_2)_7\text{O}_2\text{CCH}_3 + \text{H}_2\text{O} CH3​(CH2​)7​OH+CH3​COOH→CH3​(CH2​)7​O2​CCH3​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The use of sulfuric acid as a catalyst is common, and the reaction mixture is often subjected to distillation to separate the ester from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Octyl acetate primarily undergoes esterification and hydrolysis reactions. In esterification, it is formed from the reaction of an alcohol with a carboxylic acid. In hydrolysis, the ester is broken down into the corresponding alcohol and carboxylic acid in the presence of water and an acid or base catalyst .

Common Reagents and Conditions:

    Esterification: 1-octanol, acetic acid, sulfuric acid (catalyst), reflux conditions.

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.

Major Products Formed:

    Esterification: this compound and water.

    Hydrolysis: 1-Octanol and acetic acid.

Scientific Research Applications

3-Octyl acetate has a wide range of applications in various fields:

Comparison with Similar Compounds

3-Octyl acetate can be compared with other esters such as ethyl acetate and methyl butyrate :

    Ethyl acetate: Has a similar fruity odor and is used as a solvent in various applications.

    Methyl butyrate: Known for its pleasant, fruity smell and is used in flavorings and perfumes.

Uniqueness of this compound: this compound stands out due to its longer carbon chain, which imparts unique solvent properties and a distinct fruity odor. Its applications in various industries, including flavors, fragrances, and pharmaceuticals, highlight its versatility and importance .

Properties

IUPAC Name

octan-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-10(5-2)12-9(3)11/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZUZYMKSMSTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863463
Record name 3-Octyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a rosy-minty odour
Record name 3-Octyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol, propylene glycol, fixed oils; slightly soluble in water
Record name 3-Octyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.856-0.860
Record name 3-Octyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4864-61-3, 50373-56-3
Record name 3-Octyl acetate
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URL https://commonchemistry.cas.org/detail?cas_rn=4864-61-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Octyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004864613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Octanol, 3-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Octyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-octyl acetate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.155
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Record name 3-OCTYL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Record name (±)-3-Octyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040167
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Synthesis routes and methods I

Procedure details

To a vial containing aminoalcohol 1 (0.05 g, 0.17 mmol) prepared as in Example 1 was added a solution containing freshly distilled hexanal (0.30 g, 3.0 mmol), toluene (3.0 mL), and 1 M diethylzinc in hexane (6.0 mL). After 3 days at room temperature, acetic anhydride (1.2 mL, 13 mmol) was added. After 2 additional days, the mixture was diluted in ether (50 mL) and the reaction was quenched by dropwise addition of half-saturated aqueous ammonium chloride (50 mL). The ether layer was separated and the aqueous layer was further extracted with ether (2×50 mL). The combined ether layers were dried over magnesium sulfate whereupon the solvent was removed at reduced pressure. The residue was purified by flash chromatography on 220-400 mesh silica with 95% hexane and 5% ethyl acetate as eluant. The product (+)-3-octyl acetate (0.34 g, 66%) was isolated as a colorless liquid by distillation of the solvent at reduced pressure. Anal. for C10H20O2. Calcd: C, 69.72; H, 11.70; found: C, 70.08; H, 11.86. 1H NMR (CDCl3/TMS): δ 0.86 (t, 6 H, J=7), 1.22-1.33 (br m, 6 H), 1.45-1.60 (m, 4 H), 2.03 (s, 3 H), 4.80 (m, 1 H). 13C NMR (CDCl3/TMS): δ 9.58, 14.00, 21.25, 22.57, 25.02, 26.98, 31.62, 33.60, 75.57, 170.97. [α]D25=+7.0, c=2.01 g/100 mL chloroform. Chiral capillary gas chromatographic analysis at 100° C. on Cyclodex B stationary phase (J & W Scientific) indicated that the enantiomeric excess of the product was 86%.
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50 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Octyl acetate in the context of plant science?

A1: this compound is a significant component of the essential oils in certain plant species. For instance, it was identified as a major constituent in Bystropogon canariensis, a plant endemic to the Canary Islands []. Furthermore, research has identified 6-methyl-3-heptyl acetate as a prominent volatile compound alongside this compound in Teucrium massiliense []. This suggests a potential role for this compound in the plant's aroma profile and possibly in ecological interactions.

Q2: Has the impact of water availability on the production of this compound in plants been studied?

A2: While the provided research [] doesn't directly quantify this compound, it does investigate the impact of withholding irrigation on the yield and composition of mint essential oil. Although this study focuses on Mentha x villosa Huds. and doesn't specifically mention this compound, it highlights how environmental stress can influence the production of various essential oil components, suggesting a potential area for further research on this compound production under varying water stress conditions.

Q3: Are there any safety assessments available regarding the use of this compound?

A3: Yes, The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments for fragrance ingredients, including this compound [, ]. These assessments likely consider various factors such as toxicology and potential for skin sensitization to ensure the safe use of this compound in fragrances.

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